
MHY908: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MHY908

Cat. No.: B15540817 Get Quote

Full Chemical Name: 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid

This technical guide provides an in-depth overview of MHY908, a novel synthetic compound

with significant potential in various therapeutic areas. MHY908 is characterized as a potent

dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma

(PPARγ), nuclear receptors that are critical regulators of metabolism and inflammation. This

guide is intended for researchers, scientists, and drug development professionals, offering a

comprehensive summary of quantitative data, detailed experimental protocols, and

visualizations of key signaling pathways.

Core Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on

MHY908.

Parameter Value Context

Tyrosinase Inhibition IC50 = 8.19 μM

Inhibition of mushroom

tyrosinase activity in a dose-

dependent manner[1][2].

PPARα Binding Energy -29.10 kcal/mol
Docking simulation with the

active site of PPARα[3].

PPARγ Binding Energy -28.88 kcal/mol
Docking simulation with the

active site of PPARγ[3].
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Table 1: In Vitro Activity of MHY908

Study
Populatio
n

Treatmen
t Group

Serum
Glucose

Serum
Triglyceri
de

Serum
Insulin

Liver
Triglyceri
de

Referenc
e

Aged Rats

(20-month-

old)

MHY908 (1

mg/kg/day

for 4

weeks)

Reduced Reduced Reduced Reduced [4]

MHY908 (3

mg/kg/day

for 4

weeks)

Reduced Reduced Reduced Reduced [4]

db/db Mice

MHY908 (1

mg/kg/day

for 4

weeks)

Reduced Reduced Reduced - [5]

MHY908 (3

mg/kg/day

for 4

weeks)

Reduced Reduced Reduced Reduced [5]

Table 2: Effects of MHY908 on Metabolic Parameters in Animal Models

Key Signaling Pathways
MHY908 exerts its therapeutic effects by modulating several key signaling pathways. The

following diagrams, generated using the DOT language, illustrate these complex interactions.
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Caption: MHY908 inhibits the Akt/IκB kinase/NF-κB signaling pathway.
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Caption: MHY908 suppresses NF-κB signaling in a model of Parkinson's disease.
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Cellular Stress Response
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Caption: MHY908 is involved in the activation of the Nrf2 antioxidant pathway.

Experimental Protocols
This section details the methodologies for key experiments cited in the literature on MHY908.

In Vivo Study of Insulin Resistance in Aged Rats
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Animal Model: 20-month-old male Sprague-Dawley rats were used as a model for age-

related insulin resistance. A control group of 6-month-old rats was also included.[4]

Treatment Groups:

Aged rats fed ad libitum (Control)

Aged rats fed ad libitum supplemented with MHY908 (1 mg/kg/day) for 4 weeks[4]

Aged rats fed ad libitum supplemented with MHY908 (3 mg/kg/day) for 4 weeks[4]

Aged rats on a 40% calorie-restricted diet

Methodology:

Rats were housed under standard laboratory conditions.

MHY908 was administered orally, mixed with the daily food ration.

After 4 weeks of treatment, blood samples were collected for the analysis of serum

glucose, triglyceride, and insulin levels.

Liver tissues were harvested for the measurement of triglyceride content and for

histological analysis (Oil Red O staining) to assess lipid accumulation.[6]

Kidney tissues were collected to evaluate inflammatory markers, including the activation of

NF-κB.[4]

Key Endpoints:

Serum metabolic parameters (glucose, triglycerides, insulin)[4]

Liver and kidney tissue analysis for lipid content and inflammatory markers[4][6]

Neuroprotection Study in a Parkinson's Disease Mouse
Model

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26219845/
https://www.benchchem.com/product/b15540817?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26219845/
https://www.benchchem.com/product/b15540817?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26219845/
https://www.benchchem.com/product/b15540817?utm_src=pdf-body
https://academic.oup.com/biomedgerontology/article/71/3/300/2605228
https://pubmed.ncbi.nlm.nih.gov/26219845/
https://pubmed.ncbi.nlm.nih.gov/26219845/
https://pubmed.ncbi.nlm.nih.gov/26219845/
https://academic.oup.com/biomedgerontology/article/71/3/300/2605228
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model: A 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model

of Parkinson's disease was utilized.[1]

Treatment Groups:

Control group (vehicle treatment)

MPTP-treated group

MPTP + MHY908 pre-treatment group

Methodology:

Mice received pre-treatment with MHY908 prior to the administration of MPTP.

MPTP was administered to induce dopaminergic neuronal loss and motor deficits.

Behavioral tests were conducted to assess motor function.

Brain tissues (nigrostriatal pathway) were collected for immunohistochemical analysis of

dopaminergic neuronal loss and glial activation.[1]

In vitro studies using SH-SY5Y neuroblastoma cells were performed to assess the direct

effects of MHY908 on MPP+-induced cell death and reactive oxygen species (ROS)

production.[1]

Key Endpoints:

Motor deficit assessment[1]

Quantification of dopaminergic neuronal loss[1]

Measurement of glial activation markers[1]

In vitro cell viability and ROS production assays[1]

Melanogenesis Inhibition Assay
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In Vitro Model: The study utilized a mushroom tyrosinase activity assay and α-MSH-induced

B16 melanoma cells.[2]

Methodology:

Mushroom Tyrosinase Activity Assay:

The inhibitory effect of MHY908 on purified mushroom tyrosinase was measured

spectrophotometrically.

Various concentrations of MHY908 were incubated with the enzyme, and the rate of L-

DOPA oxidation was monitored.

The IC50 value was calculated to determine the potency of inhibition.[2]

Cell-Based Melanogenesis Assay:

B16 melanoma cells were stimulated with α-melanocyte-stimulating hormone (α-MSH)

to induce melanin synthesis.

Cells were treated with different concentrations of MHY908.

The melanin content of the cells was quantified after treatment.

Cell viability assays were performed to ensure that the observed effects were not due to

cytotoxicity.[2]

Key Endpoints:

IC50 value for mushroom tyrosinase inhibition[2]

Melanin content in B16 melanoma cells[2]

Cell viability[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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